[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
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Overview
Description
(5-Bromo-2,4-dimethylphenyl)sulfonylamine is an organic compound characterized by the presence of a brominated aromatic ring, a sulfonyl group, and a bulky amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the bulky amine group under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(5-Bromo-2,4-dimethylphenyl)sulfonylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the bulky amine group may influence the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(5-Bromo-2,4-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds and brominated aromatic amines. Similar compounds include:
- [(5-Bromo-2,4-dimethylphenyl)sulfonyl]methylamine
- [(5-Bromo-2,4-dimethylphenyl)sulfonyl]ethylamine
- [(5-Bromo-2,4-dimethylphenyl)sulfonyl]propylamine
The uniqueness of (5-Bromo-2,4-dimethylphenyl)sulfonylamine lies in its specific structural features, such as the bulky tetramethylbutyl group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S/c1-11-8-12(2)14(9-13(11)17)21(19,20)18-16(6,7)10-15(3,4)5/h8-9,18H,10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWYXZRQHNOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)(C)CC(C)(C)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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